2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-propylacetamide)
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Overview
Description
2,2’-tricyclo[3311~3,7~]decane-1,3-diylbis(N-propylacetamide) is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-tricyclo[3311~3,7~]decane-1,3-diylbis(N-propylacetamide) typically involves multiple steps, starting with the formation of the tricyclic core This can be achieved through a series of cyclization reactions, often using catalysts to facilitate the process
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-propylacetamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can replace the N-propylacetamide groups with other functional groups, depending on the reagents and conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-propylacetamide) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: Its stability and unique structure make it a candidate for drug development, especially in the design of novel therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its robust chemical properties.
Mechanism of Action
The mechanism of action of 2,2’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-propylacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1(3,7)]decane: This compound shares the tricyclic core but lacks the N-propylacetamide groups, making it less versatile in certain applications.
2-Nitroadamantane: Another tricyclic compound with different functional groups, used in different chemical reactions and applications.
Uniqueness
2,2’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-propylacetamide) is unique due to its specific functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its stability and ability to undergo various chemical transformations make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-[3-[2-oxo-2-(propylamino)ethyl]-1-adamantyl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-3-5-21-17(23)12-19-8-15-7-16(9-19)11-20(10-15,14-19)13-18(24)22-6-4-2/h15-16H,3-14H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWKSQXEPVDVAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)NCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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